Cas no 1246553-15-0 (3-bromo-4,5,6,7-tetrahydro-1h-indazole)

3-bromo-4,5,6,7-tetrahydro-1h-indazole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
- AKOS024073549
- 3-bromo-4,5,6,7-tetrahydro-2H-indazole
- 1H-Indazole, 3-bromo-4,5,6,7-tetrahydro-
- MFCD12827987
- CS-0051476
- P11498
- 3-bromo-1H-4,5,6,7-tetrahydroindazole
- 1246553-15-0
- AS-50930
- SY100280
- WZB55315
- DS-016612
- EN300-784242
- 3-bromo-4,5,6,7-tetrahydro-1h-indazole
-
- MDL: MFCD12827987
- インチ: InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
- InChIKey: ZEDITHCBNPLRPS-UHFFFAOYSA-N
- SMILES: BrC1=NNC2=C1CCCC2
計算された属性
- 精确分子量: 199.99491g/mol
- 同位素质量: 199.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- XLogP3: 2.5
3-bromo-4,5,6,7-tetrahydro-1h-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM230221-100mg |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 95%+ | 100mg |
$58 | 2023-02-03 | |
Ambeed | A267488-1g |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 95% | 1g |
$194.0 | 2025-02-21 | |
Chemenu | CM230221-1g |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 95+% | 1g |
$462 | 2021-08-04 | |
Chemenu | CM230221-5g |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 95+% | 5g |
$1280 | 2021-08-04 | |
TRC | B998073-50mg |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
TRC | B998073-10mg |
3-Bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D573469-1G |
3-bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 97% | 1g |
$250 | 2024-07-21 | |
Aaron | AR000N85-250mg |
1H-Indazole, 3-bromo-4,5,6,7-tetrahydro- |
1246553-15-0 | 95% | 250mg |
$81.00 | 2023-12-16 | |
Aaron | AR000N85-1g |
1H-Indazole, 3-bromo-4,5,6,7-tetrahydro- |
1246553-15-0 | 95% | 1g |
$204.00 | 2023-12-16 | |
eNovation Chemicals LLC | D573469-500mg |
3-bromo-4,5,6,7-tetrahydro-1H-indazole |
1246553-15-0 | 97% | 500mg |
$165 | 2024-07-21 |
3-bromo-4,5,6,7-tetrahydro-1h-indazole 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-bromo-4,5,6,7-tetrahydro-1h-indazoleに関する追加情報
Recent Advances in the Study of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS: 1246553-15-0) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole (CAS: 1246553-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold, characterized by a brominated tetrahydroindazole core, has demonstrated promising pharmacological properties, making it a valuable candidate for further investigation. Recent studies have explored its potential as a kinase inhibitor, particularly in targeting cancer-related pathways, as well as its role in modulating various biological processes.
One of the key areas of focus has been the synthesis and optimization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole derivatives to enhance their bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route for this compound, highlighting its improved yield and purity. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce diverse functional groups, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. These efforts have led to the identification of several derivatives with potent inhibitory effects on specific kinases, such as CDK2 and GSK-3β, which are implicated in cancer and neurodegenerative diseases.
In addition to its kinase inhibitory properties, 3-bromo-4,5,6,7-tetrahydro-1H-indazole has shown potential as a scaffold for developing anti-inflammatory agents. A recent preprint on bioRxiv (2024) reported that certain derivatives of this compound exhibited significant suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The study suggested that the bromine atom at the 3-position plays a critical role in modulating the compound's interaction with inflammatory signaling pathways, particularly the NF-κB pathway. These findings open new avenues for designing anti-inflammatory drugs with improved efficacy and reduced side effects.
Another noteworthy development is the application of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in photopharmacology. Researchers have explored its use as a photoswitchable pharmacophore, where light irradiation can reversibly alter its conformation and bioactivity. A study in Chemical Science (2023) demonstrated that incorporating this compound into a photoswitchable system enabled precise spatiotemporal control over kinase inhibition, offering a novel approach for targeted therapy with minimal off-target effects. This innovative strategy holds promise for treating diseases that require localized and temporally controlled drug action, such as certain types of cancer and neurological disorders.
Despite these advancements, challenges remain in the clinical translation of 3-bromo-4,5,6,7-tetrahydro-1H-indazole-based therapeutics. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed to ensure their suitability for human use. Ongoing research is focused on addressing these hurdles through advanced computational modeling, high-throughput screening, and preclinical testing. Collaborative efforts between academia and industry are expected to accelerate the development of this compound and its derivatives into viable drug candidates.
In conclusion, 3-bromo-4,5,6,7-tetrahydro-1H-indazole (CAS: 1246553-15-0) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse applications ranging from kinase inhibition to anti-inflammatory therapy and photopharmacology. Continued exploration of its chemical space and biological mechanisms will likely yield further breakthroughs, contributing to the development of next-generation therapeutics. Researchers are encouraged to leverage the latest synthetic and analytical techniques to unlock the full potential of this versatile compound.
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